molecular formula C6H12O B11721892 (2R)-4-methylpent-4-en-2-ol

(2R)-4-methylpent-4-en-2-ol

Cat. No.: B11721892
M. Wt: 100.16 g/mol
InChI Key: KPHPTSMXBAVNPX-ZCFIWIBFSA-N
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Description

(2R)-4-methylpent-4-en-2-ol is an organic compound with the molecular formula C6H12O It is a chiral alcohol, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-4-methylpent-4-en-2-ol can be achieved through several methods. One common approach involves the reduction of (2R)-4-methylpent-4-en-2-one using a suitable reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure the desired stereochemistry is maintained.

Industrial Production Methods

On an industrial scale, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a chiral catalyst. This method allows for the efficient and selective production of the desired enantiomer. The choice of catalyst and reaction conditions, such as pressure and temperature, are crucial to achieving high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2R)-4-methylpent-4-en-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form (2R)-4-methylpent-4-en-2-one using oxidizing agents like pyridinium chlorochromate (PCC) or chromium trioxide (CrO3).

    Reduction: Further reduction of the compound can lead to the formation of (2R)-4-methylpentane-2-ol.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents such as tosyl chloride (TsCl) in the presence of a base.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in THF at low temperatures.

    Substitution: TsCl in pyridine at room temperature.

Major Products Formed

    Oxidation: (2R)-4-methylpent-4-en-2-one.

    Reduction: (2R)-4-methylpentane-2-ol.

    Substitution: Tosylated derivative of this compound.

Scientific Research Applications

(2R)-4-methylpent-4-en-2-ol has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate for investigating metabolic pathways.

    Industry: It is used in the production of fragrances and flavors due to its unique scent profile.

Mechanism of Action

The mechanism by which (2R)-4-methylpent-4-en-2-ol exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may act as a substrate for enzymes that catalyze its conversion to other biologically active compounds. The pathways involved often include oxidation-reduction reactions and substitution processes that modify the compound’s structure and function.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-4-methylpent-4-en-2-ol
  • (2R)-4-methylpent-4-en-2-one
  • (2R)-4-methylpentane-2-ol

Uniqueness

(2R)-4-methylpent-4-en-2-ol is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties compared to its enantiomer (2S)-4-methylpent-4-en-2-ol. This uniqueness is crucial in applications where chiral purity and specific interactions with biological targets are required.

Properties

Molecular Formula

C6H12O

Molecular Weight

100.16 g/mol

IUPAC Name

(2R)-4-methylpent-4-en-2-ol

InChI

InChI=1S/C6H12O/c1-5(2)4-6(3)7/h6-7H,1,4H2,2-3H3/t6-/m1/s1

InChI Key

KPHPTSMXBAVNPX-ZCFIWIBFSA-N

Isomeric SMILES

C[C@H](CC(=C)C)O

Canonical SMILES

CC(CC(=C)C)O

Origin of Product

United States

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